Fluosilicic acid is a colorless, corrosive liquid with a pungent odor. It primarily exists in aqueous solutions due to its instability in anhydrous form. It is mainly produced as a byproduct during the production of phosphoric acid from phosphate rock, which reacts with fluorapatite (Ca₅(PO₄)₃F) to produce fluosilicic acid. [] [] []
Tetrafluorosilane can be synthesized through several methods:
These methods highlight the versatility in producing tetrafluorosilane from various silicon-containing compounds .
Tetrafluorosilane has a tetrahedral molecular geometry, characterized by a central silicon atom surrounded symmetrically by four fluorine atoms. This arrangement results in bond angles of approximately 109.5 degrees. The molecular weight of tetrafluorosilane is approximately 104.079 g/mol.
Tetrafluorosilane participates in various chemical reactions, primarily involving hydrolysis and interaction with bases:
These reactions illustrate the compound's reactivity and potential hazards when handled improperly .
The mechanism of action for tetrafluorosilane primarily revolves around its hydrolysis to form fluorosilicic acid, which can further dissociate in aqueous solutions to release fluoride ions. This process can be summarized as follows:
This mechanism underlies its significance in both industrial applications and public health measures related to dental health .
Tetrafluorosilane has several important applications:
These applications highlight the compound's significance across different scientific fields, particularly in materials science and public health initiatives .
Silicon tetrafluoride (SiF₄) adopts a symmetrical tetrahedral molecular geometry with silicon at the center bonded to four fluorine atoms at identical bond angles of 109.5°. This configuration arises from sp³ hybridization of the silicon atomic orbitals, facilitating equivalent Si–F bonds. The Si–F bond length measures approximately 154 pm, characterized by high polarity (electronegativity difference: Si=1.90, F=3.98) yet significant covalent character due to orbital overlap. Silicon tetrafluoride’s stability is attributed to the high bond energy of 585 kJ/mol, which dominates its reactivity profile [3] [7]. The compound exists as a colorless gas at ambient conditions, with its structural integrity maintained in the vapor phase but disrupted upon exposure to moisture due to hydrolysis [3].
The interaction of silicon tetrafluoride with water initiates rapid protonation, yielding hexafluorosilicic acid (H₂SiF₆) and hydrogen fluoride as intermediates. This reaction proceeds via nucleophilic attack by water molecules on silicon, followed by fluorine displacement:$$\ce{SiF4 + 2H2O -> SiO2 + 4HF}$$$$\ce{SiF4 + 2HF -> H2SiF6}$$The hexafluorosilicic acid exists in aqueous solution as a stable octahedral [SiF₆]²⁻ anion coordinated to two protons. This dianion exhibits remarkable stability due to the synergistic effect of silicon’s electrophilicity and fluorine’s electron-donating capacity. Nuclear Magnetic Resonance studies confirm the persistence of [SiF₆]²⁻ as the dominant silicon-containing species in industrial fluorosilicic acid solutions, with no detectable free silicon tetrafluoride or silica under standard conditions [2] [3].
The standard enthalpy of formation (ΔH°f) for gaseous silicon tetrafluoride is −1,615.0 ± 0.8 kJ/mol, reflecting its high thermodynamic stability under anhydrous conditions [8]. This stability originates from the strength of the Si–F bonds and the molecule’s symmetrical configuration. Hexafluorosilicic acid demonstrates conditional stability, decomposing endothermically at elevated temperatures according to the equilibrium:$$\ce{H2SiF6 <=>> 2HF + SiF4}$$The decomposition temperature is concentration-dependent, with commercial 30–35% solutions requiring temperatures exceeding 100°C for significant dissociation [2]. The compound’s stability in aqueous matrices enables industrial handling, though prolonged storage leads to gradual hydrolysis to silica and hydrogen fluoride.
Table 1: Thermodynamic Stability Parameters
Compound | ΔH°f (kJ/mol) | Decomposition Pathway | Decomposition Onset |
---|---|---|---|
Silicon Tetrafluoride (SiF₄) | −1,615.0 ± 0.8 | Hydrolysis: SiF₄ + 2H₂O → SiO₂ + 4HF | Immediate upon H₂O contact |
Hexafluorosilicic Acid (H₂SiF₆) | Not reported | Thermal: H₂SiF₆ → 2HF + SiF₄ | >80°C (20% solution) |
Silicon tetrafluoride exhibits unusual phase behavior due to its molecular symmetry and weak intermolecular forces:
The narrow liquid range (4.7°C) results from minimal entropy change during phase transition. Solid silicon tetrafluoride has a density of 1.66 g/cm³ at −95°C, while the gas phase density is 4.69 g/L at standard conditions. Hexafluorosilicic acid lacks distinct phase transitions in isolation due to its instability upon concentration, typically existing as aqueous solutions that form eutectic mixtures upon freezing. Industrial-grade fluorosilicic acid (30–35%) freezes near −35°C to −40°C, influenced by impurities like phosphoric acid and metal fluorides [2].
The vibrational spectra of silicon tetrafluoride and hexafluorosilicic acid derivatives provide definitive structural fingerprints. For silicon tetrafluoride (Tₑ symmetry), four fundamental vibrational modes exist, though only the asymmetric stretch (ν₃) and bending (ν₄) are infrared-active due to selection rules:
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